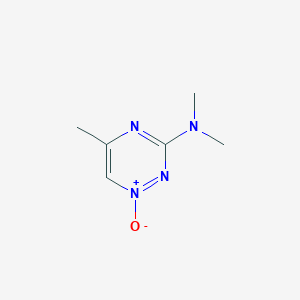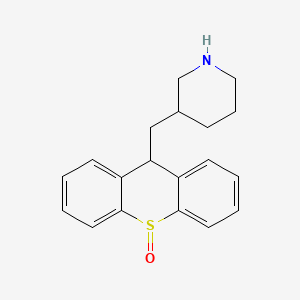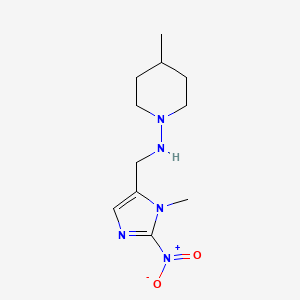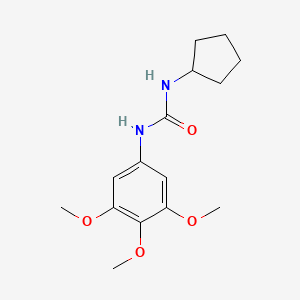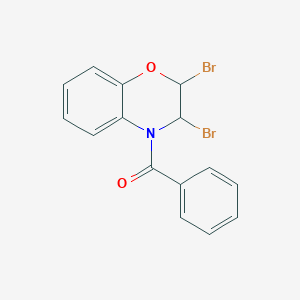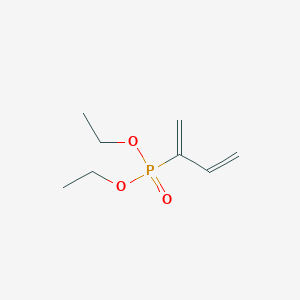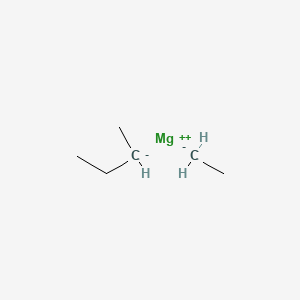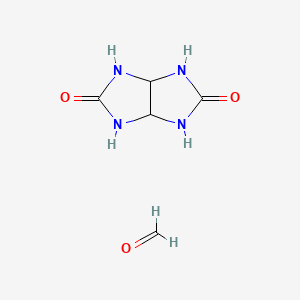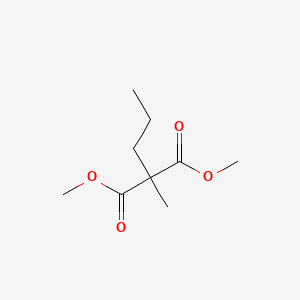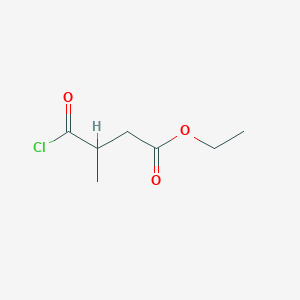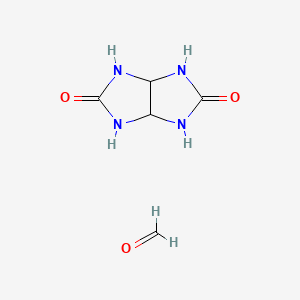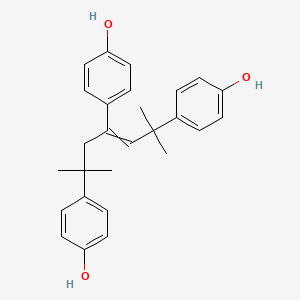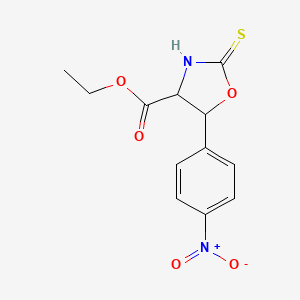
Ethyl 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate is a heterocyclic compound that features a unique combination of functional groups, including an oxazolidine ring, a nitrophenyl group, and a sulfanylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate typically involves the reaction of ethyl 4-chloro-3-oxobutanoate with 4-nitroaniline and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite for reduction reactions.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 5-(4-aminophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate.
Substitution: Formation of 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylic acid.
科学研究应用
Ethyl 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties due to the presence of the nitrophenyl and sulfanylidene groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of Ethyl 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The sulfanylidene moiety may interact with thiol groups in proteins, affecting their function .
相似化合物的比较
Similar Compounds
Ethyl 5-(4-aminophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 5-(4-chlorophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Ethyl 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrophenyl group allows for redox chemistry, while the sulfanylidene moiety provides opportunities for interactions with thiol-containing biomolecules .
属性
CAS 编号 |
66387-53-9 |
|---|---|
分子式 |
C12H12N2O5S |
分子量 |
296.30 g/mol |
IUPAC 名称 |
ethyl 5-(4-nitrophenyl)-2-sulfanylidene-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C12H12N2O5S/c1-2-18-11(15)9-10(19-12(20)13-9)7-3-5-8(6-4-7)14(16)17/h3-6,9-10H,2H2,1H3,(H,13,20) |
InChI 键 |
CEKPTDTYMUAFGU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(OC(=S)N1)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


